Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate
Description
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a halogenated indole derivative characterized by a fluorine atom at the 4-position and an iodine atom at the 5-position of the indole ring, linked to an ethyl propanoate side chain. Indole derivatives are widely studied for their bioactive properties, and the presence of heavy halogens like iodine may enhance binding affinity in targeted therapies or catalytic processes .
Properties
Molecular Formula |
C13H13FINO2 |
|---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13FINO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(15)13(14)12(8)10/h4-5,7,16H,2-3,6H2,1H3 |
InChI Key |
GSAPJFZAVNMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluoro and iodo substituents. The final step involves esterification to form the ethyl propanoate group.
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the fluoro and iodo groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using reagents like Selectfluor, while iodination can be carried out using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid.
Reduction: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate with key analogues, focusing on substitution patterns, molecular properties, and synthetic methodologies:
Key Differences and Implications
Substituent Effects
- Halogen Type: The iodine atom in this compound offers greater polarizability and steric bulk compared to bromine or chlorine in analogues like Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate. This may enhance its utility in photoredox catalysis or as a heavy-atom derivative in crystallography .
Physicochemical Properties and Reactivity
- Stability : Heavy halogens like iodine may introduce stability challenges under light or heat, necessitating storage in inert atmospheres, as seen in radiolabeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
